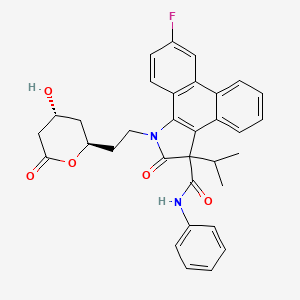

Atorvastatin Lactam Lactone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Atorvastatin lactam lactone is a derivative of atorvastatin, a widely used statin medication Statins are known for their ability to lower lipid levels and reduce the risk of cardiovascular diseases

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of atorvastatin lactam lactone involves a multi-step process. One of the methods includes a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions. This reaction involves 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate. The reaction is followed by hydrolytic deprotection and lactonization to yield atorvastatin lactone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar multi-step processes. The use of high-speed vibration milling and other mechanochemical techniques is favored due to their efficiency and environmental benefits .

化学反应分析

Types of Reactions: Atorvastatin lactam lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the lactone form back to its hydroxy acid form.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

科学研究应用

Atorvastatin lactam lactone has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying lactonization and other chemical reactions.

Biology: The compound is studied for its potential effects on cellular processes and enzyme interactions.

Medicine: Research focuses on its potential as a therapeutic agent for cardiovascular diseases and other conditions.

Industry: It is used in the development of new pharmaceuticals and chemical processes.

作用机制

Atorvastatin lactam lactone exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme is crucial for the biosynthesis of cholesterol in the liver. By inhibiting this enzyme, this compound reduces the production of cholesterol, leading to lower lipid levels in the blood. The compound also increases the expression of low-density lipoprotein receptors on hepatocyte membranes, enhancing the catabolism of low-density lipoprotein .

相似化合物的比较

Lovastatin: Another statin with a similar mechanism of action but different chemical structure.

Pravastatin: Known for its hydrophilic nature, making it different from the more lipophilic atorvastatin lactam lactone.

Rosuvastatin: A statin with a higher potency and different pharmacokinetic profile.

Uniqueness: this compound is unique due to its specific lactone structure, which influences its chemical reactivity and pharmacological properties.

生物活性

Atorvastatin, a widely used statin, is primarily recognized for its role as an HMG-CoA reductase inhibitor, which is crucial in cholesterol biosynthesis. Among its various metabolites, the Atorvastatin Lactam Lactone form has garnered attention due to its distinct biological activities and implications in clinical outcomes. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Atorvastatin and Its Metabolites

Atorvastatin is metabolized extensively in the liver, primarily through the cytochrome P450 3A4 enzyme system. It exists in both acid and lactone forms, with the lactone form being particularly significant due to its pharmacological effects. The lactone metabolites include 4-Hydroxy Atorvastatin Lactone and 2-Hydroxy Atorvastatin Calcium Salt , which play a role in the drug's efficacy and safety profile.

Biological Activity

1. Mechanism of Action:

Atorvastatin acts as a competitive inhibitor of HMG-CoA reductase, leading to reduced cholesterol synthesis in the liver. This mechanism results in increased hepatic uptake of LDL cholesterol, thereby lowering plasma LDL levels while slightly increasing HDL cholesterol levels .

2. Pharmacokinetics:

The pharmacokinetic parameters for atorvastatin acid and its lactone metabolite have been characterized through various studies. A population pharmacokinetics model indicated that atorvastatin lactone exhibits different clearance rates compared to its acid form, with significant implications for dosing and efficacy .

| Parameter | Atorvastatin Acid | Atorvastatin Lactone |

|---|---|---|

| Apparent Clearance (L/h) | 504 | 116 |

| Volume of Distribution (L) | 3250 | 137 |

| Absorption Rate Constant (h^-1) | 3.5 | - |

Clinical Implications

Case Studies:

Recent studies have highlighted the clinical significance of atorvastatin lactone levels. In a multicenter trial involving 1458 cardiology patients, increased production of atorvastatin lactone was associated with higher risks of Major Adverse Cardiovascular Events (MACE) and all-cause mortality . Specifically, patients with lactone concentrations ≥3.9 ng/mL had a hazard ratio (HR) of 2.45 for MACE.

3. Myotoxicity:

Research has shown that atorvastatin lactone forms are more potent in inducing myotoxicity compared to their acid counterparts. A study demonstrated that atorvastatin lactone exhibited a 14-fold higher potency to induce muscle cell toxicity than atorvastatin acid . This finding underscores the importance of differentiating between these forms when evaluating statin-related muscle adverse effects.

Comparative Studies

Comparative studies on various statins have revealed differences in their biological behavior and effects on cancer cell lines. For instance, atorvastatin has shown potential antitumor effects in pancreatic cancer models, indicating that its metabolites may influence cancer cell viability differently than other statins .

属性

IUPAC Name |

9-fluoro-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-2-oxo-N-phenyl-3-propan-2-ylphenanthro[9,10-b]pyrrole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31FN2O5/c1-19(2)33(31(39)35-21-8-4-3-5-9-21)29-25-11-7-6-10-24(25)27-16-20(34)12-13-26(27)30(29)36(32(33)40)15-14-23-17-22(37)18-28(38)41-23/h3-13,16,19,22-23,37H,14-15,17-18H2,1-2H3,(H,35,39)/t22-,23-,33?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJQXFHKZVGEEE-ZHHXWWMDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC5CC(CC(=O)O5)O)C(=O)NC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@@H]5C[C@H](CC(=O)O5)O)C(=O)NC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31FN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。